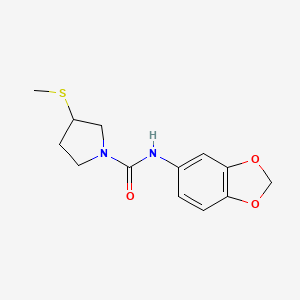

N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-methylsulfanylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-19-10-4-5-15(7-10)13(16)14-9-2-3-11-12(6-9)18-8-17-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXDXZBWRFDJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine intermediates. The key steps include:

Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.

Coupling Reaction: The benzodioxole and pyrrolidine intermediates are then coupled using a carboxylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is , with a molecular weight of approximately 419.4 g/mol. The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a methylsulfanyl group, contributing to its biological activity and interaction capabilities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. A study on related compounds demonstrated that they effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural similarity to known inhibitors suggests it may interact with targets such as kinases or proteases, which are crucial in many disease processes. For example, the inhibition of Bruton’s tyrosine kinase has been linked to therapeutic effects in hematological malignancies .

Neuropharmacology

The compound's structural components suggest potential neuropharmacological applications. Compounds with similar benzodioxole structures have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This modulation can lead to therapeutic effects in mood disorders and anxiety .

Antimicrobial Properties

Emerging studies have indicated that compounds featuring the benzodioxole motif possess antimicrobial properties. Preliminary investigations into the antibacterial activity of related compounds have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects .

Photophysical Properties

Recent research highlights the potential use of this compound in materials science due to its photophysical properties. The compound's ability to act as a fluorophore opens avenues for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can facilitate binding to aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares structural motifs with several pharmacologically relevant analogs. Key comparisons include:

*Molecular weight calculated based on formula C₁₃H₁₆N₂O₃S.

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s methylsulfanyl group confers lower lipophilicity (LogP ≈ 1.8 estimated) compared to the trifluoroethyl analog (LogP ≈ 2.5) . This difference may impact blood-brain barrier penetration.

- Metabolic Stability: Benzodioxol-containing compounds (Target and ) resist oxidative metabolism better than non-aromatic analogs due to electron-rich aromatic systems .

- Crystallinity: The chroman-propenone derivative crystallizes in a triclinic system (space group P1, V = 908.55 ų), whereas the target compound’s crystallographic data are unreported. SHELX-based refinement methods (commonly used for such analyses ) would likely resolve its structure.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, a related compound demonstrated significant effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.156 μmol/mL . This suggests that the benzodioxole structure may enhance antifungal properties.

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of the methylsulfanyl group is believed to contribute to this effect by scavenging free radicals and reducing lipid peroxidation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases. This activity was assessed through in vitro studies where the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to various protein targets involved in fungal growth and inflammation. For example, binding interactions with specific amino acids in target proteins were identified, indicating a potential mechanism for its antifungal activity .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, further supporting its anti-inflammatory properties.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.